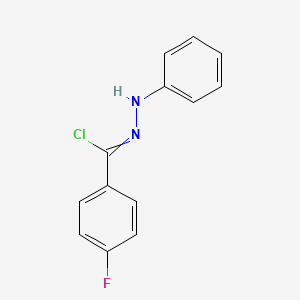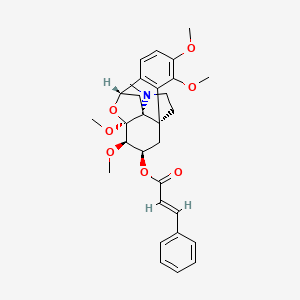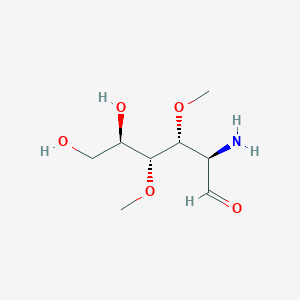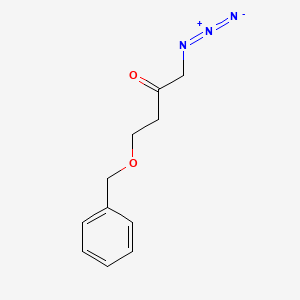
1-Azido-4-(phenylmethoxy)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-(phenylmethoxy)-2-butanone is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is characterized by the presence of an azido group (-N₃) attached to a butanone backbone, with a phenylmethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-(phenylmethoxy)-2-butanone can be synthesized through a multi-step process. One common method involves the conversion of alcohols to azides using reagents such as triphenylphosphine (PPh₃), iodine (I₂), and sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions and yields the desired azide product.
Industrial Production Methods: Industrial production of azides often involves the diazotization of aromatic amines followed by azidation. This process can be carried out using cross-linked poly(4-vinylpyridine)-supported nitrite ion and sodium azide in water at room temperature . This method is advantageous due to its mild reaction conditions and high efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-(phenylmethoxy)-2-butanone undergoes various chemical reactions, including:
Reduction: Azides can be reduced to amines using reagents such as tin hydrides.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: Azides can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Tri-n-butyltin hydride or tris(trimethylsilyl)silane can be used for the reduction of azides.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.
Major Products:
Reduction: The major product is the corresponding amine.
Cycloaddition: The major product is a triazole derivative.
Scientific Research Applications
1-Azido-4-(phenylmethoxy)-2-butanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Azides are used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Triazole derivatives have shown potential as antitumor, antibacterial, and antiviral agents.
Industry: Azides are used in the development of new materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Azido-4-(phenylmethoxy)-2-butanone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azide and alkyne for the cycloaddition . The resulting triazole rings are stable and can interact with various molecular targets, making them useful in drug development and material science.
Comparison with Similar Compounds
- 1-Azido-4-methoxybenzene
- 1-Azido-4-chlorobenzene
- 1-Azido-4-fluorobenzene
Comparison: 1-Azido-4-(phenylmethoxy)-2-butanone is unique due to the presence of both an azido group and a phenylmethoxy substituent. This combination imparts distinct reactivity and properties compared to other azides, such as 1-Azido-4-methoxybenzene, which lacks the butanone backbone . The phenylmethoxy group can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-azido-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
XUBXFTWNVOIESI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
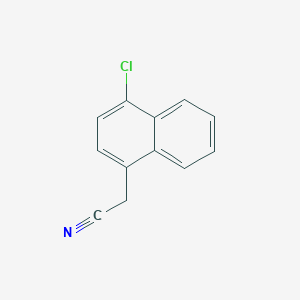
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
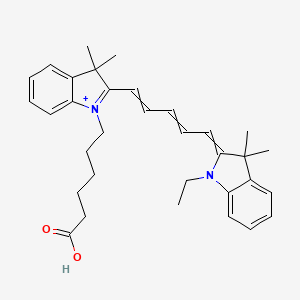
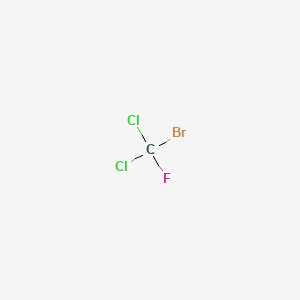
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)

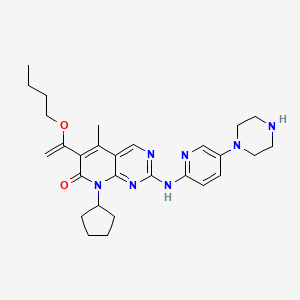
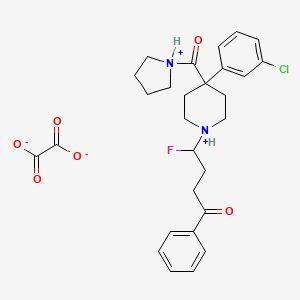
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
